molecular formula C10H8ClNS B14164522 5-Benzyl-2-chlorothiazole

5-Benzyl-2-chlorothiazole

Cat. No.: B14164522
M. Wt: 209.70 g/mol
InChI Key: VZGVVXHZFLEDTI-UHFFFAOYSA-N
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Description

5-Benzyl-2-chlorothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-chlorothiazole typically involves the reaction of benzyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-chlorothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of 5-benzyl-2-aminothiazole or 5-benzyl-2-thiolthiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 5-benzylthiazolidine.

Scientific Research Applications

5-Benzyl-2-chlorothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activities and as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-chlorothiazole involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiazole: Lacks the benzyl group, making it less hydrophobic.

    5-Benzyl-2-aminothiazole: Contains an amino group instead of chlorine, altering its reactivity.

    5-Benzyl-2-thiolthiazole: Contains a thiol group, which can form disulfide bonds.

Uniqueness

5-Benzyl-2-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and chlorine groups enhances its lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

5-benzyl-2-chloro-1,3-thiazole

InChI

InChI=1S/C10H8ClNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

VZGVVXHZFLEDTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)Cl

Origin of Product

United States

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